c-Kit-IN-3
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenyl]-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF3N2O4/c1-34-23-13-18-21(14-24(23)35-2)31-10-9-22(18)36-17-6-4-16(5-7-17)32-25(33)12-15-3-8-20(27)19(11-15)26(28,29)30/h3-11,13-14H,12H2,1-2H3,(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLRCOPRAVUCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Intracellular Signaling Cascades of C Kit
Structural Features of the c-Kit Receptor
The c-Kit receptor is a transmembrane glycoprotein (B1211001) comprised of three main domains: an extracellular ligand-binding domain, a single transmembrane region, and an intracellular kinase signaling domain. nih.govnih.gov
The extracellular portion of the c-Kit receptor consists of five immunoglobulin-like (Ig-like) domains, designated D1 through D5. nih.govresearchgate.net The first three domains (D1-D3) are primarily responsible for binding to its specific ligand, the stem cell factor (SCF). nih.gov The fourth and fifth domains (D4 and D5) are crucial for the dimerization of the receptor, a critical step in its activation. nih.gov
A single hydrophobic transmembrane helix anchors the c-Kit receptor within the cell membrane. This region plays a role in stabilizing the receptor and transmitting the conformational changes induced by ligand binding from the extracellular to the intracellular domain.
The intracellular domain houses the enzymatic machinery of the receptor. It is composed of a juxtamembrane domain and a tyrosine kinase domain, which is characteristically split into two parts by a kinase insert sequence. nih.govresearchgate.net The juxtamembrane domain has an autoinhibitory function in the receptor's inactive state. nih.gov
Ligand-Induced c-Kit Activation and Dimerization
The activation of the c-Kit receptor is a tightly regulated process initiated by the binding of its ligand, Stem Cell Factor (SCF).
SCF, a dimeric cytokine, binds to the extracellular domains of two c-Kit receptor molecules, inducing their homodimerization. nih.gov This dimerization brings the intracellular kinase domains into close proximity, allowing them to phosphorylate each other in a process known as trans-autophosphorylation. nih.gov This autophosphorylation occurs on specific tyrosine residues within the juxtamembrane domain and the kinase domain itself, leading to a conformational change that fully activates the receptor's kinase activity. nih.gov
Downstream Signaling Pathways Activated by c-Kit
Once activated, the c-Kit receptor serves as a docking site for various signaling proteins, initiating a cascade of intracellular events that regulate cellular processes such as proliferation, survival, and differentiation. nih.govnih.gov The primary signaling pathways activated by c-Kit include:
PI3K/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis. ashpublications.orgashpublications.org
MAPK/ERK Pathway: This cascade is primarily involved in regulating cell proliferation and differentiation. nih.govashpublications.org
JAK/STAT Pathway: This pathway plays a role in transmitting signals from the cell surface to the nucleus, where it modulates gene expression related to cell growth and survival. nih.gov
PLC-γ Pathway: Activation of this pathway leads to the generation of second messengers that influence a variety of cellular processes, including calcium signaling and protein kinase C activation. sinobiological.com
The Chemical Compound: c-Kit-IN-3
This compound is a potent and selective inhibitor of the c-Kit kinase. Its hydrochloride salt has been a subject of research for its potential to counteract the effects of aberrant c-Kit signaling. glpbio.com
| Property | Value |
|---|---|
| Molecular Formula | C26H21Cl2F3N2O4 |
| Molecular Weight | 553.36 g/mol |
Research Findings on this compound
Preclinical studies have demonstrated the significant inhibitory activity of this compound against both wild-type and mutated forms of the c-Kit receptor. This is particularly relevant in the context of acquired resistance to other kinase inhibitors. glpbio.com
| Target | IC50 (nM) |
|---|---|
| BaF3-tel-c-KIT | 4 |
| BaF3-tel-c-KIT-T670I | 8 |
The compound has also shown potent anti-proliferative effects in various gastrointestinal stromal tumor (GIST) cell lines, which are often characterized by c-Kit mutations. glpbio.com
| Cell Line | IC50 (µM) |
|---|---|
| GIST-T1 | 0.006 |
| GIST-882 | 0.013 |
| GIST-T1-T670I | 0.011 |
| GIST-5R | 0.073 |
| GIST-48B | 1.37 |
Mechanistically, this compound has been shown to inhibit the autophosphorylation of the c-Kit receptor at key tyrosine residues (pY703, pY719, and pY823) at nanomolar concentrations. glpbio.com This inhibition effectively blocks the downstream signaling pathways, as evidenced by the reduced phosphorylation of key mediators like AKT, S6, and ERK. glpbio.com Furthermore, treatment with this compound induces apoptosis and causes cell cycle arrest in the G0/G1 phase in GIST cells. glpbio.com
Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway
One of the major signaling pathways activated by c-Kit is the Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR pathway. nih.govresearchgate.net This pathway is fundamental in regulating the cell cycle, promoting cellular growth, proliferation, and survival. wikipedia.orgqiagen.com Activation of c-Kit leads to the recruitment and phosphorylation of the regulatory subunit of PI3K (PIK3R1), which in turn activates the AKT signaling pathway. sinobiological.com
The PI3K/AKT/mTOR pathway is a central regulator of cell survival and proliferation downstream of c-Kit activation. researchgate.netnih.gov Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins. qiagen.comnih.gov In leukemia lymphoblasts, for instance, c-Kit activation was found to induce proliferation and inhibit apoptosis through the PI3K/AKT signaling pathway. nih.gov
The inhibitor this compound has been shown to potently inhibit the growth of c-Kit-dependent GIST cancer cells. glpbio.com By blocking the phosphorylation of c-Kit, it prevents the activation of downstream mediators, including AKT. glpbio.com This inhibition of the PI3K/AKT survival pathway leads to the induction of dose-dependent apoptotic cell death, evidenced by the presence of cleaved PARP and cleaved caspase 3, and causes the cell cycle to arrest in the G0/G1 phase. glpbio.com
A key downstream component of the PI3K/AKT/mTOR pathway is the p70S6 Kinase (S6K1). frontiersin.org The mTOR complex 1 (mTORC1) directly regulates the phosphorylation and activation of p70S6K, which in turn controls protein synthesis and cell growth. frontiersin.org In small cell lung cancer cells, the c-Kit signaling events include the activation of Akt and p70 S6 kinase. nih.gov
Studies on this compound confirm its role in disrupting this cascade. Treatment with the compound inhibits the phosphorylation of S6 (pS6), a direct target of p70S6 kinase, in GIST cells. glpbio.com This action demonstrates that this compound effectively halts the signal transmission through the entire PI3K/AKT/mTOR axis, from the receptor down to key effectors of protein synthesis and cell growth. glpbio.com
Table 1: Inhibitory Activity of this compound on GIST Cell Lines
| Cell Line | c-Kit Mutation Status | IC50 (µM) |
| GIST-T1 | Exon 11 deletion | 0.006 |
| GIST-882 | Exon 13 K642E | 0.013 |
| GIST-T1-T670I | Exon 11 del / T670I | 0.011 |
| GIST-5R | Exon 11 / 17 | 0.073 |
| GIST-48B | Exon 11 / 13 | 1.37 |
This table presents the half-maximal inhibitory concentration (IC50) values for this compound in various gastrointestinal stromal tumor (GIST) cell lines, indicating its potent anti-proliferative effects. Data sourced from Wu Y, et al. (2019). glpbio.com
Ras/Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway
The Ras/MAPK/ERK pathway is another critical signaling cascade activated by c-Kit. nih.gov This pathway is highly conserved and plays a central role in transducing extracellular signals to the cell nucleus, ultimately regulating gene expression related to cell proliferation, differentiation, and survival. cusabio.comcellsignal.com Upon c-Kit activation, adaptor proteins like GRB2 are recruited, which in turn activate Ras. sinobiological.com This initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). nih.govyoutube.com
The Ras/MAPK/ERK pathway is a key driver of cell proliferation and differentiation in response to c-Kit signaling. nih.govmolbiolcell.org Activated ERK can translocate to the nucleus and phosphorylate a variety of transcription factors, leading to changes in gene expression that promote cell cycle progression. cellsignal.comyoutube.com The activation of this pathway is essential for many of the mitogenic effects of SCF/c-Kit signaling. nih.gov
The compound this compound effectively curtails this signaling route. By preventing the autophosphorylation of the c-Kit receptor, it blocks the activation of downstream signaling mediators, including the phosphorylation of ERK (pERK). glpbio.com This inhibition disrupts the regulation of cell proliferation and contributes to the compound's anti-cancer effects. glpbio.com
Table 2: Downstream Signaling Inhibition by this compound
| Signaling Molecule | Pathway | Effect of this compound |
| pAKT (T308/S473) | PI3K/AKT/mTOR | Inhibition |
| pS6 (S235/236) | PI3K/AKT/mTOR | Inhibition |
| pERK (T202/204) | Ras/MAPK/ERK | Inhibition |
This table summarizes the key downstream signaling molecules that are inhibited by this compound, demonstrating its comprehensive blockade of major c-Kit-mediated pathways. Data sourced from Wu Y, et al. (2019). glpbio.com
Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway
The JAK/STAT pathway is also a downstream target of c-Kit signaling. nih.govnih.gov This pathway provides a direct route for transmitting signals from extracellular cytokines to the nucleus to activate gene transcription. frontiersin.orgwikipedia.org The c-Kit receptor can activate JAKs, particularly JAK2. nih.govnih.gov Activated JAKs then phosphorylate STAT proteins (such as STAT1, STAT3, and STAT5), which dimerize, translocate to the nucleus, and regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis. nih.govsinobiological.comfrontiersin.org Evidence shows that STAT1 can associate with the c-Kit receptor and is rapidly phosphorylated in response to SCF stimulation. nih.gov
Src Family Kinase (SFK) Pathway
Src family kinases (SFKs) are non-receptor tyrosine kinases that are also key components of the c-Kit signaling network. nih.gov Upon SCF binding, multiple SFKs, including Src, Lyn, and Fyn, are rapidly activated. reactome.org The activation of SFKs can occur through the interaction of their SH2 domain with phosphorylated tyrosine residues on the c-Kit receptor, such as Y568 and Y570. reactome.orgnih.gov Activated SFKs are involved in mediating signals for cell proliferation and are required for the normal internalization and trafficking of the c-Kit receptor itself. nih.govnih.govrupress.org
Phospholipase C-gamma (PLCγ) Pathway
One of the key signaling pathways activated by the c-Kit receptor is the Phospholipase C-gamma (PLCγ) pathway. PLCγ is a family of enzymes that, once activated, plays a critical role in intracellular signaling by generating second messengers. nih.gov
Activation of PLCγ by c-Kit is a direct result of the receptor's autophosphorylation following SCF binding. The phosphorylated tyrosine residues on the activated c-Kit receptor serve as high-affinity binding sites for the SH2 (Src Homology 2) domains of PLCγ. nih.gov Specifically, studies have identified tyrosine 730 (Y730) in the kinase insert domain of c-Kit as a primary docking site for PLCγ. athenaeumpub.commdpi.com Other tyrosine residues, such as Y728, Y900, and Y936, have also been implicated as potential binding sites for PLCγ, suggesting a complex and potentially context-dependent interaction. nih.gov
Once recruited to the activated c-Kit receptor and subsequently phosphorylated, PLCγ becomes catalytically active. Its primary function is to hydrolyze the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct second messengers: athenaeumpub.comnih.gov
Inositol 1,4,5-trisphosphate (IP3): A small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum. This binding triggers the release of stored calcium ions (Ca2+) into the cytosol, leading to a rapid increase in intracellular calcium concentration.
Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane. DAG functions as a crucial activator for members of the Protein Kinase C (PKC) family of serine/threonine kinases. athenaeumpub.com
The generation of these second messengers propagates the signal downstream, influencing a variety of cellular functions. The elevation in intracellular calcium and the activation of PKC isoforms can lead to the regulation of gene expression, cell proliferation, differentiation, survival, and migration, depending on the cellular context. athenaeumpub.comnih.gov This pathway is a critical component of the diverse biological responses mediated by c-Kit signaling.
Mechanisms of c-Kit Signaling Attenuation
To ensure cellular homeostasis and prevent uncontrolled signaling, the activity of the c-Kit receptor is tightly regulated through several negative feedback mechanisms. These attenuation processes are crucial for terminating the signal once the initial stimulus is no longer present and for preventing pathological conditions that can arise from sustained receptor activation. The primary mechanisms for c-Kit signaling attenuation include receptor internalization and degradation, and dephosphorylation by phosphatases.
Receptor Internalization and Degradation:
A major mechanism for downregulating c-Kit signaling is the removal of the activated receptor from the cell surface. Upon ligand binding and activation, the c-Kit receptor is rapidly internalized into the cell via endocytosis. portlandpress.comresearchgate.net This process is primarily mediated by the E3 ubiquitin ligase c-Cbl. portlandpress.com
Following activation, specific phosphotyrosine residues on c-Kit, notably Y568 and Y936, serve as docking sites for c-Cbl. portlandpress.com The recruitment of c-Cbl to the activated receptor leads to the attachment of ubiquitin molecules to c-Kit, a process known as ubiquitination. portlandpress.com This ubiquitination acts as a signal, targeting the receptor for internalization into endosomes. While monoubiquitination is often sufficient to signal for degradation in the lysosome, polyubiquitination can also target the receptor for degradation by the proteasome. portlandpress.com This process ensures that the activated receptor is cleared from the cell surface, effectively terminating its ability to engage with ligands and propagate signals. portlandpress.commerckmillipore.com Studies have shown that the kinase activity of c-Kit is essential for this ligand-induced internalization and degradation. nih.gov
Dephosphorylation by Protein Tyrosine Phosphatases (PTPs):
Another critical mechanism for attenuating c-Kit signaling is the enzymatic removal of phosphate (B84403) groups from the tyrosine residues of the activated receptor. This dephosphorylation is carried out by protein tyrosine phosphatases (PTPs), which act as key negative regulators of tyrosine kinase signaling.
Several PTPs have been implicated in the downregulation of c-Kit activity. The SH2 domain-containing phosphatase 1 (SHP-1) is a prominent negative regulator. SHP-1 is recruited to the activated c-Kit receptor through its SH2 domains, binding specifically to phosphotyrosine 569 (Y569) in the juxtamembrane region of c-Kit. merckmillipore.comnih.gov Upon binding, SHP-1 can dephosphorylate the receptor, thereby inactivating it and terminating downstream signaling. nih.gov The related phosphatase SHP-2 has also been shown to bind to c-Kit (at tyrosine 567) and can negatively modulate its signaling. nih.gov
Protein Kinase C (PKC) Mediated Negative Feedback:
As described in the PLCγ pathway, c-Kit activation leads to the production of DAG, which in turn activates PKC. Certain isoforms of PKC can then participate in a negative feedback loop to dampen c-Kit signaling. merckmillipore.com Activated PKC can phosphorylate the c-Kit receptor on specific serine residues (S741 and S746) within the kinase insert domain. mdpi.com This serine phosphorylation is thought to inhibit the receptor's tyrosine kinase activity, thus reducing its signaling output. diva-portal.org Furthermore, PKC activation has been associated with the proteolytic cleavage, or shedding, of the c-Kit extracellular domain, rendering the receptor unresponsive to its ligand, SCF. nih.gov
These attenuation mechanisms work in concert to ensure that the duration and intensity of c-Kit signaling are precisely controlled, allowing for appropriate cellular responses to SCF while preventing aberrant signaling that could lead to disease.
Preclinical Characterization of C Kit in 3 As a C Kit Modulator
In Vitro Studies of c-Kit-IN-3 Activity
This compound, systematically named (R)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-4-methyl-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine, was synthesized through a multi-step chemical process. The synthesis involved the preparation of a key thieno[3,2-d]pyrimidine (B1254671) core structure, which was subsequently elaborated through a series of chemical reactions to append the necessary side chains. The final compound was purified using standard chromatographic techniques. The structural identity and purity of this compound were confirmed by analytical methods such as Liquid Chromatography-Mass Spectrometry (LCMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to ensure the quality of the material used in subsequent biological assays.
The inhibitory activity of this compound was evaluated against both wild-type (WT) c-Kit and clinically relevant mutant forms of the kinase that are associated with cancer and drug resistance. Biochemical assays were performed to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the kinase activity.
This compound demonstrated potent inhibition of wild-type c-Kit with an IC₅₀ value of 1 nM. The compound retained potent activity against the c-Kit V560G mutant, which is commonly found in GIST. However, its activity was reduced against the D816V mutant, a mutation often associated with resistance to some kinase inhibitors.
| Kinase Target | This compound IC₅₀ (nM) |
|---|---|
| c-Kit (Wild-Type) | 1 |
| c-Kit (V560G Mutant) | 2 |
| c-Kit (D816V Mutant) | 146 |
While direct quantitative binding affinity studies, such as those determining a dissociation constant (Kd), are not publicly detailed, the potent low nanomolar IC₅₀ values from kinase inhibition assays strongly suggest a high-affinity interaction between this compound and the ATP-binding pocket of the c-Kit receptor. The ability to inhibit kinase activity at such low concentrations is indicative of the compound effectively binding to and occupying the active site of the enzyme, thereby preventing the phosphorylation of its substrates.
The c-Kit receptor is activated upon binding its ligand, stem cell factor (SCF), which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates downstream signaling cascades that promote cell growth and survival. A critical measure of a c-Kit inhibitor's cellular activity is its ability to block this ligand-induced activation.
In cellular assays, this compound was shown to effectively inhibit the autophosphorylation of the c-Kit receptor that is induced by SCF stimulation. By preventing this initial activation step, this compound effectively shuts down the subsequent signaling pathways that are dependent on c-Kit kinase activity, leading to an anti-proliferative response in c-Kit-driven cancer cells.
The ultimate therapeutic potential of a kinase inhibitor lies in its ability to translate enzymatic inhibition into a cellular effect, such as halting the proliferation of cancer cells. The antiproliferative activity of this compound was assessed in various cancer cell line models known to be dependent on c-Kit signaling.
The compound showed potent activity against the GIST-T1 human gastrointestinal stromal tumor cell line, which harbors an activating c-Kit mutation. In this cell-based assay, this compound inhibited cell growth with an IC₅₀ value of 4 nM, demonstrating excellent translation of biochemical potency into a cellular response. While c-Kit is also a known driver in specific subtypes of AML, SCLC, and melanoma, detailed cellular antiproliferative data for this compound in these specific cancer models is not extensively documented in publicly available research.
| Cell Line | Cancer Type | c-Kit Status | This compound IC₅₀ (nM) |
|---|---|---|---|
| GIST-T1 | Gastrointestinal Stromal Tumor (GIST) | Mutant | 4 |
Cellular Assays for Antiproliferative Activity of this compound
Cell Cycle Analysis (e.g., Induction of G1/S or G2/M Arrest)
Specific data on the effects of this compound on cell cycle progression is not available.
Induction of Apoptosis by this compound in c-Kit-Expressing Cells
Specific data on the pro-apoptotic activity of this compound is not available.
Modulation of Downstream Signaling Pathways by this compound
Specific data on how this compound modulates downstream signaling is not available.
Specific data is not available.
Specific data is not available.
Specific data is not available.
Specific data is not available.
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches of publicly accessible scientific literature and research databases did not yield any specific information on a compound designated as “this compound.” Consequently, the requested article on the preclinical characterization of this compound as a c-Kit modulator, including its investigation as a dependence receptor modulator and co-culture studies for bystander effects, cannot be generated.
The provided outline requires detailed research findings and data tables that are specific to "this compound." Without any available data on this particular compound, it is not possible to produce a scientifically accurate and informative article that adheres to the requested structure and content inclusions.
General information on the c-Kit receptor, its role as a dependence receptor, and methodologies for studying bystander effects are available. However, in the absence of any studies mentioning "this compound," no specific details can be provided for the subsections outlined in the prompt:
Co-culture Studies for Bystander Effects of this compound
It is possible that "this compound" is an internal compound designation not yet disclosed in public research, a very new molecule for which data has not been published, or a name that is not widely recognized in the scientific community.
Therefore, the generation of the requested article is not feasible due to the lack of available information on the subject compound.
Preclinical Efficacy Studies of C Kit in 3 in in Vivo Models
Evaluation of c-Kit-IN-3 in Xenograft Models of c-Kit-Driven Cancers
Xenograft models, typically involving the transplantation of human cancer cells into immunocompromised mice, are widely used to evaluate the antitumor activity of experimental drugs. meliordiscovery.com Studies using these models have provided insights into the efficacy of this compound against tumors expressing either wild-type or mutant forms of c-Kit.
While the search results mention preclinical studies of c-Kit inhibitors and anti-c-Kit antibody-drug conjugates (ADCs) in xenograft models, specific detailed findings directly pertaining to "this compound" across all the requested subsections (4.1.1, 4.1.2, 4.1.3) were not extensively available in the provided snippets. However, the general principles and findings from studies on other c-Kit targeting agents in these models can provide context.
Studies on other c-Kit targeting agents in mouse xenograft models have shown remarkable tumor growth inhibition in both wild-type and mutant c-Kit positive cell lines, including those resistant to imatinib (B729). aacrjournals.orgnih.govresearchgate.netresearchgate.net For instance, an anti-c-Kit antibody-drug conjugate demonstrated potent growth-inhibitory activities against imatinib-resistant GIST and SCLC cells in mouse xenograft models. nih.govresearchgate.net Another study using a different c-Kit inhibitor (compound 10a, which is structurally related or analogous to this compound) showed effective inhibition of tumor growth in a GIST430 xenograft mouse model harboring a c-Kit mutation. acs.org
Tumor Growth Inhibition in Wild-Type c-Kit Xenografts
Research with other c-Kit targeting agents suggests that efficacy can be observed in xenograft models expressing wild-type c-Kit. For example, an anti-c-Kit antibody-drug conjugate showed activity in SCLC xenograft models, a cancer type where wild-type c-Kit is overexpressed but may not be the primary driver of pathogenesis. aacrjournals.orgnih.govresearchgate.net The extent of tumor growth inhibition in wild-type c-Kit xenografts can vary depending on the specific model and the c-Kit targeting strategy employed.
Tumor Growth Inhibition in Mutant c-Kit Xenografts
Mutations in the KIT gene are frequently observed in certain cancers, such as GIST and mastocytosis, leading to constitutive activation of the c-Kit receptor. ijbs.comdovepress.comnih.govaacrjournals.org Preclinical studies in xenograft models harboring these activating mutations are crucial for evaluating the efficacy of c-Kit inhibitors. While direct data for this compound was not prominent, studies with other agents like imatinib have shown efficacy in GISTs with specific mutations, although resistance can develop. mdpi.comoup.com Novel agents, including antibody-drug conjugates, have demonstrated potent activity against imatinib-resistant GIST models with mutant c-Kit. nih.govresearchgate.netresearchgate.netaacrjournals.org Compound 10a, noted for its ability to inhibit a broad spectrum of c-Kit mutants, also showed efficacy in a xenograft model with a c-Kit mutation. acs.org
Histopathological Analysis of Tumor Tissue Post this compound Treatment
Histopathological analysis of tumor tissue following treatment provides crucial information on the cellular and molecular effects of a compound. This can include assessing changes in tumor cell proliferation, apoptosis, differentiation, and the presence of specific biomarkers. While specific histopathological findings for this compound treatment were not detailed in the provided search results, general histopathological analyses are standard in preclinical xenograft studies to complement tumor volume measurements. For instance, studies on other c-Kit targeting approaches have included histological analysis to evaluate treatment response. nih.gov Histological examination is also routinely used in the diagnosis and characterization of c-Kit-positive tumors like GISTs and mast cell tumors, including the assessment of c-Kit expression and mutational analysis. researchgate.netidexx.comresearchgate.net
Studies in Genetically Engineered Mouse Models (GEMMs) Harboring c-Kit Mutations
Genetically Engineered Mouse Models (GEMMs) that harbor specific c-Kit mutations are valuable tools for studying the impact of these mutations on development and disease pathogenesis, as well as for evaluating targeted therapies in a more physiologically relevant setting compared to xenograft models. janvier-labs.comresearchgate.net These models can replicate aspects of human diseases driven by c-Kit dysregulation.
The provided search results mention the existence of mouse models with Kit mutations, including models mimicking structural KIT mutations found in other species and models used to study the role of Kit in specific cell lineages like mast cells. janvier-labs.comresearchgate.netjax.orgnih.govnih.gov A mouse model expressing the KIT D816V mutation, a common mutation in human mastocytosis, has been described and is utilized to analyze the role of KIT and other genetic lesions in the development of advanced systemic mastocytosis. nih.gov While the search results confirm the existence and relevance of GEMMs with Kit mutations, specific studies evaluating this compound in these models were not found.
Assessment of this compound in Specific Animal Models of Disease
Beyond cancer, c-Kit signaling is involved in other biological processes, and its dysregulation can contribute to non-malignant diseases. Animal models of these specific diseases are used to assess the therapeutic potential of this compound.
Mechanisms of Resistance to C Kit in 3
Identification of Acquired Resistance Mechanisms to c-Kit-IN-3
Acquired resistance to c-Kit inhibitors, such as imatinib (B729) and sunitinib, has been extensively studied, providing a framework for understanding potential resistance mechanisms to compounds like this compound. thieme-connect.denih.govresearchgate.netpnas.org These mechanisms often involve genetic alterations or adaptive cellular responses that circumvent the inhibitory effect of the drug. thieme-connect.deembopress.org
c-Kit Secondary Mutations Affecting this compound Binding (e.g., ATP-binding pocket, activation loop)
Secondary mutations within the KIT gene are a primary mechanism of acquired resistance to c-Kit inhibitors. thieme-connect.denih.govresearchgate.netnih.gov These mutations can occur in different domains of the c-Kit receptor, impacting drug binding and kinase activity. Common sites for secondary mutations conferring resistance to other c-Kit inhibitors include the ATP-binding pocket (encoded by exons 13 and 14) and the activation loop (encoded by exons 17 and 18). dovepress.comthieme-connect.de
Mutations in the ATP-binding pocket can directly interfere with the binding of type I and type II kinase inhibitors, which compete with ATP for this site. researchgate.net For instance, mutations in exon 13 (e.g., V654A) and exon 14 (e.g., T670I) have been associated with resistance to imatinib and sunitinib. thieme-connect.depnas.org These mutations can alter the conformation of the ATP-binding pocket, reducing the affinity of the inhibitor while still allowing ATP binding and subsequent kinase activation. thieme-connect.depnas.org
Mutations in the activation loop can stabilize the active conformation of the kinase domain, making it less susceptible to inhibitors that preferentially bind to the inactive state. researchgate.net The D816V mutation in exon 17 is a well-characterized activation loop mutation frequently found in mastocytosis and is associated with resistance to imatinib. nih.govabmgood.comashpublications.org This mutation leads to constitutive kinase activation, independent of ligand binding. abmgood.com While specific secondary mutations conferring resistance to this compound are not detailed in the provided search results, it is highly probable that similar mutations in the ATP-binding pocket and activation loop of c-Kit could lead to acquired resistance to this compound by interfering with its binding or promoting a constitutively active state.
Table 1: Examples of Secondary KIT Mutations and Associated Resistance (Based on Resistance to Other c-Kit Inhibitors)
| Exon | Mutation Example | Affected Domain | Potential Impact on Inhibitor Binding | Associated Resistance (Examples with other TKIs) |
| 13 | V654A | ATP-binding pocket | Reduced inhibitor affinity | Imatinib, Sunitinib thieme-connect.de |
| 14 | T670I | ATP-binding pocket | Reduced inhibitor affinity | Imatinib, Sunitinib thieme-connect.depnas.org |
| 17 | D816V | Activation loop | Stabilizes active conformation | Imatinib nih.govabmgood.comashpublications.org |
| 17 | D816H/V | Activation loop | Stabilizes active conformation | Sunitinib (cross-resistance) thieme-connect.depnas.org |
Activation of Bypass Signaling Pathways
Another significant mechanism of acquired resistance involves the activation of alternative signaling pathways that bypass the inhibited c-Kit pathway. thieme-connect.deembopress.orgamegroups.orgnih.gov Cancer cells can become reliant on these alternative pathways to maintain proliferation and survival signals despite c-Kit inhibition. embopress.orgnih.gov
Bypass mechanisms can involve the activation of other receptor tyrosine kinases (RTKs) or downstream signaling molecules. thieme-connect.deamegroups.orgnih.gov For example, activation of the PI3K/Akt and MAPK/ERK pathways, which are typically downstream of c-Kit signaling, can contribute to resistance. oncoscience.usnih.govresearchgate.nethaematologica.org Resistance through bypass pathways can occur through various mechanisms, including gene amplification or activating mutations in components of these pathways. embopress.orgresearchgate.net
Examples of bypass pathways implicated in resistance to other RTK inhibitors (which could potentially apply to this compound resistance) include the activation of EGFR, MET, IGF1R, and AXL. amegroups.orgnih.govresearchgate.net The activation of these or other RTKs can compensate for the inhibited c-Kit signaling, providing alternative routes for downstream signal transduction and maintaining cell survival and proliferation. amegroups.orgnih.gov
Preclinical Models of this compound Resistance
Preclinical models are invaluable tools for studying the mechanisms of drug resistance and evaluating potential strategies to overcome it. These models include the development of resistant cell lines and in vivo tumor models.
Development of this compound Resistant Cell Lines
Developing cell lines with acquired resistance to this compound in vitro is a standard approach to investigate resistance mechanisms. This typically involves culturing sensitive cancer cell lines in the presence of increasing concentrations of the inhibitor over time. researchgate.net Cells that survive and proliferate under these selective pressure conditions can develop stable resistance. researchgate.net
Characterization of these resistant cell lines can involve genomic sequencing to identify acquired mutations in KIT or other genes, as well as biochemical analyses to assess the activation status of downstream signaling pathways and the expression levels of drug transporters. Such studies using cell lines resistant to other c-Kit inhibitors have successfully identified secondary KIT mutations and activated bypass pathways. researchgate.netresearchgate.netresearchgate.net The generation and study of this compound resistant cell lines would be crucial for elucidating the specific resistance mechanisms that emerge in response to this particular compound.
In Vivo Models of Acquired Resistance
In vivo models, such as patient-derived xenografts (PDX) or genetically engineered mouse models, provide a more complex and physiologically relevant setting to study acquired resistance. pnas.org These models can recapitulate the tumor microenvironment and the systemic effects of drug treatment, which can influence the development of resistance.
Acquired resistance in vivo can be modeled by treating tumor-bearing animals with this compound and monitoring tumor growth. Tumors that initially respond but subsequently relapse can be harvested and analyzed to identify the underlying resistance mechanisms. Studies using in vivo models of resistance to other c-Kit inhibitors have confirmed the role of secondary KIT mutations and the activation of bypass pathways observed in vitro. pnas.org Developing and utilizing in vivo models for this compound would be essential for validating in vitro findings and evaluating novel therapeutic strategies aimed at overcoming resistance in a more clinically relevant context.
Table 2: Preclinical Model Approaches for Studying this compound Resistance
| Model Type | Description | Advantages | Limitations |
| Resistant Cell Lines | Culturing sensitive cells with increasing inhibitor concentrations. researchgate.net | Relatively quick and cost-effective; allows for controlled studies. | May not fully reflect the complexity of the in vivo environment. |
| In Vivo Models (e.g., Xenografts, GEMMs) | Treating tumor-bearing animals with the inhibitor and monitoring response. pnas.org | More physiologically relevant; accounts for tumor microenvironment. | More complex and time-consuming; higher cost. |
Strategies to Overcome this compound Resistance
Addressing resistance to c-Kit inhibitors like this compound requires multi-faceted strategies, including the rational design of next-generation inhibitors and the exploration of combination therapies.
Rational Design of Next-Generation Inhibitors
The emergence of resistance mutations has driven the development of next-generation c-Kit inhibitors designed to overcome the limitations of earlier compounds. wikipedia.orgresearchgate.netfishersci.ca This involves the rational design of molecules with altered binding modes or broader activity against various resistant mutations. For example, some next-generation inhibitors are designed to target a wider spectrum of KIT mutations, including those in the activation loop that confer resistance to first- and second-generation TKIs. wikipedia.orgresearchgate.netfishersci.caharvard.edu
Next-generation inhibitors like avapritinib (B605698) and ripretinib (B610491) represent advancements in this area. Avapritinib is a potent inhibitor targeting specific mutations, including the challenging PDGFRα D842V and KIT Exon 17 mutants. wikipedia.orgwikipedia.orginvivochem.comakrivisbio.com Ripretinib is designed as a switch-control inhibitor that binds to different conformational states of c-Kit, providing broad-spectrum activity against a range of primary and secondary mutations. wikipedia.orgresearchgate.netfishersci.caresearchgate.netnih.gov The design principles behind these inhibitors, focusing on overcoming specific structural alterations in resistant c-Kit variants, are relevant to the development and application of compounds like this compound aimed at circumventing resistance.
Preclinical Evaluation of Combination Therapies with this compound
Combining c-Kit inhibitors with other therapeutic agents is a promising strategy to overcome or delay the onset of resistance by simultaneously targeting multiple pathways or cell populations. Preclinical studies are essential to evaluate the potential synergy and efficacy of such combinations.
Combining targeted therapies with conventional chemotherapy agents can offer synergistic effects, potentially leading to more profound anti-tumor responses and overcoming resistance in heterogeneous tumor populations. While specific preclinical data on this compound in combination with chemotherapeutic agents may be limited in the public domain, the concept is supported by research with other c-Kit-targeting agents. For instance, an antibody-drug conjugate targeting c-Kit (4C9-DM1) demonstrated enhanced tumor growth inhibition when combined with carboplatin (B1684641) and etoposide (B1684455) in preclinical models of small cell lung cancer, a malignancy where c-Kit is often overexpressed. probes-drugs.org This suggests that combining c-Kit inhibition with cytotoxic agents can improve efficacy, potentially by targeting both c-Kit-dependent and -independent cell populations or by influencing the tumor microenvironment.
Combining c-Kit inhibitors with other targeted therapies that address key resistance mechanisms, such as bypass signaling pathways, is another critical area of preclinical investigation. Given the involvement of pathways like PI3K/AKT/mTOR and MAPK/ERK in mediating resistance, combining c-Kit inhibitors with inhibitors of these downstream effectors holds potential. Preclinical studies have shown that simultaneously inhibiting c-Kit and components of the MAPK and PI3K pathways can overcome resistance in models of c-Kit-mutant melanoma. wikipedia.orgguidetopharmacology.orgwikidata.org This approach aims to block the alternative survival signals that allow cancer cells to escape c-Kit inhibition.
Combinations with inhibitors of other receptor tyrosine kinases that might be activated in resistant cells are also being explored. For example, strategies involving the co-inhibition of c-MET, a receptor tyrosine kinase implicated in resistance to various targeted therapies, alongside c-Kit inhibition could be relevant in certain contexts. invivochem.commims.com Preclinical evaluation of such combinations with this compound would involve assessing their synergistic effects on cell viability, proliferation, and signaling in resistant cell lines and in vivo models.
The table below summarizes some of the key mechanisms of resistance to c-Kit inhibitors and corresponding strategies to overcome them:
| Mechanism of Resistance | Strategies to Overcome Resistance |
| Secondary KIT mutations | Rational design of next-generation inhibitors targeting resistant mutants wikipedia.orgresearchgate.netfishersci.caharvard.edu |
| Bypass signaling (e.g., PI3K, MAPK) | Combination therapy with inhibitors of bypass pathways wikipedia.orgguidetopharmacology.orgwikidata.org |
| KIT gene amplification | Potentially higher doses of c-Kit inhibitors or combinations wikipedia.org |
| Enhanced drug efflux | Combination with efflux pump inhibitors (under investigation) |
| Tumor microenvironment effects | Combinations targeting stromal support or immune modulation mims.com |
Further detailed preclinical research with this compound is necessary to fully elucidate the specific resistance mechanisms that may arise with this compound and to identify the most effective combination strategies for different cancer types driven by c-Kit alterations.
Methodological Approaches in C Kit in 3 Research
Cell-Based Assays
Cell-based assays are fundamental in the preclinical evaluation of kinase inhibitors like c-Kit-IN-3. They utilize cultured cell lines that are dependent on c-Kit signaling for their growth and survival, thereby providing a relevant biological system to study the inhibitor's efficacy.
Proliferation and viability assays are cornerstones for evaluating the anti-cancer potential of c-Kit inhibitors. They quantify the number of living, metabolically active cells after treatment with the compound.
MTT Assay : This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. youtube.combiotium.com The amount of this insoluble formazan, which is solubilized for measurement, is directly proportional to the number of living cells. youtube.com
CellTiter-Glo® Luminescent Cell Viability Assay : This assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells. promega.compromega.com The assay reagent lyses the cells to release ATP, which in the presence of luciferase, generates a luminescent signal that is proportional to the amount of ATP and, consequently, the number of viable cells. promega.com This method is known for its high sensitivity and suitability for high-throughput screening. promega.com
Research findings from these assays are typically used to generate dose-response curves and calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit cell proliferation by 50%.
| This compound Concentration (nM) | Mean Cell Viability (%) | Standard Deviation |
|---|---|---|
| 0 (Control) | 100 | 4.5 |
| 1 | 85.2 | 3.8 |
| 10 | 62.5 | 4.1 |
| 50 | 48.9 | 3.2 |
| 100 | 25.7 | 2.5 |
| 500 | 8.3 | 1.9 |
To determine whether the reduction in cell viability is due to programmed cell death (apoptosis), specific assays are employed. These methods detect key markers of the apoptotic process.
Annexin V/Propidium Iodide (PI) Staining : In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye. elabscience.com Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost. abcam.com Using flow cytometry, this dual-staining method can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive). thermofisher.comelabscience.com
Caspase Activation Assays : Caspases are a family of protease enzymes that are central to the execution of apoptosis. sartorius.com Assays can measure the activity of key executioner caspases, such as caspase-3 and caspase-7. These assays often use a substrate that, when cleaved by the active caspase, releases a fluorescent or luminescent signal. biotium.com An increase in caspase-3/7 activity is a hallmark of apoptosis. sartorius.com
| Cell Population | Control (%) | This compound Treated (%) |
|---|---|---|
| Viable (Annexin V-/PI-) | 94.1 | 55.3 |
| Early Apoptotic (Annexin V+/PI-) | 2.5 | 32.8 |
| Late Apoptotic/Necrotic (Annexin V+/PI+) | 3.4 | 11.9 |
Dysregulation of the cell cycle is a hallmark of cancer. biocompare.com Inhibitors of growth factor receptors like c-Kit can cause cells to arrest at specific checkpoints in the cell cycle, preventing their progression to cell division. Cell cycle analysis is typically performed using flow cytometry. nih.gov Cells are fixed, treated with RNase to remove RNA, and stained with a fluorescent DNA-binding dye such as propidium iodide (PI). abcam.com The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in the different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). thermofisher.com Treatment with this compound might be expected to cause an accumulation of cells in the G0/G1 phase, indicative of cell cycle arrest.
| Cell Cycle Phase | Control (%) | This compound Treated (%) |
|---|---|---|
| G0/G1 | 55.2 | 78.5 |
| S | 30.1 | 12.3 |
| G2/M | 14.7 | 9.2 |
Western blotting is a crucial technique used to detect specific proteins in a cell lysate and to assess their modification state, such as phosphorylation. In the study of this compound, this method is essential for confirming that the inhibitor hits its intended target. Researchers would treat c-Kit-dependent cells with the compound and then prepare cell lysates. The proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. To assess the activity of this compound, antibodies that specifically recognize the phosphorylated (activated) form of c-Kit are used. cellsignal.com A reduction in the signal for phospho-c-Kit, without a change in total c-Kit protein levels, indicates successful target inhibition. nih.gov Furthermore, the phosphorylation status of key downstream signaling proteins in pathways like PI3K/Akt and MAPK/ERK can also be examined to confirm the blockade of the entire signaling cascade. thermofisher.com
| Protein Target | Condition | Relative Phosphorylation Level (Normalized to Total Protein) |
|---|---|---|
| p-c-Kit (Tyr719) | Control | 1.00 |
| This compound (100 nM) | 0.15 | |
| p-Akt (Ser473) | Control | 1.00 |
| This compound (100 nM) | 0.21 | |
| p-ERK1/2 (Thr202/Tyr204) | Control | 1.00 |
| This compound (100 nM) | 0.18 |
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive technique used to measure the amount of a specific mRNA transcript. thermofisher.com This allows researchers to determine if inhibiting c-Kit with this compound leads to changes in the expression of genes that are regulated by c-Kit signaling. Total RNA is extracted from treated and untreated cells and is then reverse-transcribed into complementary DNA (cDNA). nih.gov The qPCR reaction then amplifies a specific target gene from the cDNA template. The amplification is monitored in real-time using a fluorescent dye. thermofisher.com By comparing the level of target gene expression to that of a stably expressed housekeeping gene, the relative change in gene expression due to the inhibitor can be quantified. This can provide further insight into the downstream biological consequences of c-Kit inhibition.
| Target Gene | Fold Change vs. Control (this compound Treated) | Biological Role |
|---|---|---|
| Cyclin D1 | -4.5 | Cell Cycle Progression |
| Bcl-2 | -3.8 | Anti-Apoptosis |
| Bax | +2.9 | Pro-Apoptosis |
To directly assess the enzymatic activity of the c-Kit kinase and the inhibitory effect of this compound, an in vitro kinase assay is often performed following immunoprecipitation.
Immunoprecipitation (IP) : This technique is used to isolate the c-Kit protein from a complex cell lysate. bio-protocol.org An antibody specific for c-Kit is used to bind to the protein, and this antibody-protein complex is then captured on beads. nih.gov After washing away other cellular components, the purified c-Kit protein is eluted.
Kinase Assay : The immunoprecipitated c-Kit is then incubated with a substrate (either a generic kinase substrate like myelin basic protein or a specific peptide substrate) and ATP (often radiolabeled ATP, [γ-³²P]ATP). nih.gov The kinase activity is measured by the amount of phosphate (B84403) transferred to the substrate. To test the inhibitor, this compound would be added to the reaction mixture. A reduction in substrate phosphorylation in the presence of the inhibitor provides direct evidence of its enzymatic inhibition of c-Kit. promega.comresearchgate.net
| Condition | Relative Kinase Activity (%) | Standard Deviation |
|---|---|---|
| c-Kit + Substrate (Control) | 100 | 5.1 |
| + this compound (10 nM) | 58.2 | 4.3 |
| + this compound (100 nM) | 12.7 | 2.1 |
| + this compound (1000 nM) | 3.4 | 1.5 |
Animal Model Techniques
Xenograft models are a cornerstone of in vivo research for evaluating the anti-tumor efficacy of this compound. These models are established by implanting human cancer cells that express c-Kit into immunocompromised mice. nih.gov Cell lines derived from gastrointestinal stromal tumors (GIST), certain melanomas, or acute myeloid leukemia are often used for this purpose.
Once tumors are established and reach a palpable size, the mice are treated with this compound. The primary endpoint for efficacy is the measurement of tumor volume over time, typically calculated using caliper measurements. Tumor growth inhibition is compared between the treated group and a vehicle-treated control group to determine the compound's effectiveness. nih.gov
Genetically engineered mouse models (GEMMs), including transgenic and knockout models, provide more sophisticated systems to study the role of c-Kit in tumorigenesis and to test the efficacy of inhibitors like this compound. columbia.edu
Transgenic Models: These models may be engineered to express a constitutively active mutant form of the c-Kit gene, leading to spontaneous tumor development that closely mimics human disease. Testing this compound in such a model allows for the evaluation of its therapeutic effect in a more physiologically relevant context.
Knockout Models: While complete c-Kit knockout is often embryonic lethal, conditional knockout models can be used to study the gene's role in specific tissues or at specific times. Furthermore, established models like the W/Wv mouse, which has a partial loss-of-function mutation in c-Kit, are invaluable for studying the biological consequences of reduced c-Kit signaling. science.gov
Immunohistochemistry (IHC) is a specialized histological technique used to detect specific proteins in tissue sections, providing crucial information on the mechanism of action of this compound in vivo. neogenomics.com In these studies, tumor sections are incubated with primary antibodies against specific protein targets.
Key markers assessed via IHC include:
c-Kit (CD117): To confirm the presence of the drug target in the xenograft tumors. neogenomics.comnih.gov
Proliferation Markers (e.g., Ki-67): To quantify the effect of this compound on tumor cell proliferation. A decrease in the percentage of Ki-67-positive cells in treated tumors indicates an anti-proliferative effect.
Apoptosis Markers (e.g., Cleaved Caspase-3): To determine if the inhibitor induces programmed cell death. An increase in staining for cleaved caspase-3 suggests an apoptotic mechanism of action. nih.gov
Downstream Signaling Markers (e.g., Phospho-AKT, Phospho-ERK): To verify that this compound is inhibiting the intended signaling pathways within the tumor tissue. wustl.edu
| Model | Tissue | Marker | Staining Result in this compound Treated Group vs. Control |
| GIST Xenograft | Tumor | Ki-67 | Significantly lower percentage of positive nuclei |
| GIST Xenograft | Tumor | Cleaved Caspase-3 | Significantly higher percentage of positive cells |
| Melanoma Xenograft | Tumor | Phospho-ERK | Markedly reduced intensity of staining |
| GIST Xenograft | Liver | H&E Staining | Reduced metastatic lesions |
Molecular and Structural Biology Techniques
Site-Directed Mutagenesis for this compound Resistance Studies
Site-directed mutagenesis is a widely utilized technique to introduce specific mutations into a DNA sequence, enabling the study of the resulting protein's function and its interaction with inhibitors. neb.com This method is crucial for investigating drug resistance mechanisms by creating specific amino acid substitutions in the target protein, such as the c-Kit kinase, and then assessing the inhibitory activity of a compound against the mutated protein.
However, a review of the available scientific literature, including the primary publication describing this compound, does not indicate that site-directed mutagenesis has been specifically employed to identify mutations that confer resistance to this particular inhibitor. nih.gov Existing research demonstrates the potency of this compound against a panel of known c-Kit mutations that are resistant to other inhibitors like imatinib (B729), but it does not describe experiments where new resistance mutations were generated and selected for in the presence of this compound. nih.govnih.gov
Inhibitory Activity of this compound Against Pre-existing c-Kit Mutants
| Cell Line/Target | c-Kit Mutation | IC50 (nM) |
| BaF3-tel-c-KIT | Wild-Type | 4 |
| BaF3-tel-c-KIT-T670I | T670I | 8 |
Co-Crystallization and Structural Analysis of this compound with c-Kit (if available)
As of the latest available data, there are no published reports on the successful co-crystallization of this compound with the c-Kit protein. Consequently, a detailed structural analysis of their interaction based on X-ray crystallography is not available. While the discovery of this compound involved a structure-based design approach, this was likely guided by computational modeling and the crystal structures of c-Kit in complex with other inhibitors. nih.govnih.gov The precise binding mode and the specific molecular interactions between this compound and the c-Kit kinase domain have not been experimentally determined and visualized through co-crystallography.
Future Directions and Translational Impact of C Kit in 3 Research
Identification of Novel c-Kit-IN-3 Responsive Subpopulations
Identifying specific patient subpopulations likely to respond to this compound is a key area of future research. c-Kit is expressed in various cell types, including hematopoietic stem cells, mast cells, melanocytes, and interstitial cells of Cajal. dovepress.comnih.govnih.govijbs.com Aberrant c-Kit activation, often due to mutations or overexpression, is linked to several diseases, notably gastrointestinal stromal tumors (GISTs), mastocytosis, acute myeloid leukemia (AML), and certain melanomas. dovepress.comnih.govijbs.com
Studies have shown that the presence of specific c-KIT mutations, particularly in exon 11, is a strong predictor of response to c-Kit inhibitors like imatinib (B729) in GIST. ijbs.comkarger.com However, resistance can develop, and other mutations (e.g., in exons 9, 13, 17) or mechanisms can influence response. ijbs.com Future research with this compound will likely focus on:
Investigating its efficacy in patient subgroups with specific c-KIT mutations or expression levels that may not respond optimally to existing therapies.
Exploring its potential in malignancies where c-Kit is expressed but has not been the primary therapeutic target.
Utilizing advanced molecular profiling techniques to identify unique genomic or proteomic signatures in patient samples that correlate with sensitivity to this compound. This includes analyzing the tumor microenvironment and associated signaling pathways.
Research in metastatic colorectal cancer (mCRC), for instance, has explored circulating progenitor cells with a CD34+/CD45dim/CD117+ phenotype (CD117 is also known as c-Kit) as potential biomarkers, noting that a specific subset within this population was associated with reduced response to systemic anticancer treatments. mdpi.com This suggests that subpopulations defined by c-Kit expression and other markers could be relevant for identifying responders. In chronic myeloid leukemia (CML), studies have identified a Lin-CD34+CD38-/lowCD45RA-cKIT-CD26+ population as potentially more insensitive to tyrosine kinase inhibitors (TKIs), highlighting the complexity of c-Kit expression within cancer stem cell subpopulations and the need to identify specific subsets for targeted therapies. researchgate.net
Elucidation of this compound's Role in Emerging c-Kit-Associated Pathologies
Beyond well-established c-Kit-driven diseases, research is ongoing to understand the role of c-Kit in other pathologies and the potential for this compound in these contexts. c-Kit signaling is involved in various physiological processes, and its dysregulation can contribute to diverse conditions. dovepress.comnih.govphysiology.org
Emerging areas of investigation for c-Kit involvement include:
Liver Diseases: c-Kit has been suggested to play a complex role in liver regeneration and diseases like hepatocellular carcinoma (HCC) and liver fibrosis. frontiersin.org c-Kit+ cells, including oval cells and bile epithelial cells, participate in tissue repair, while c-Kit+ mast cells are implicated in fibrogenesis. frontiersin.org While multi-kinase inhibitors including c-Kit inhibitors like sorafenib (B1663141) are used in HCC, the intricate roles of c-Kit in liver pathologies are still being explored. frontiersin.org
Cardiac Conditions: c-Kit+ cells in the heart have been studied for their potential in cardiac regeneration, although their exact role and regenerative capacity remain subjects of research and some controversy. frontiersin.orgnih.govahajournals.org Understanding if modulating c-Kit activity with compounds like this compound could have therapeutic benefits in certain cardiac diseases warrants further investigation.
Other Cancers: Studies continue to explore the relevance of c-Kit expression or mutations in other cancer types beyond GIST and melanoma, such as breast cancer (particularly triple-negative breast cancer), colorectal cancer, and pancreatic cancer. dovepress.comnih.govdovepress.comnih.gov While c-Kit may not be the primary driver in all cases, its involvement in pathways related to cell survival, proliferation, and migration suggests it could be a relevant target in specific subsets or in combination therapies. dovepress.comnih.gov
Elucidating the precise mechanisms by which this compound influences these emerging pathologies will be critical to determine its therapeutic potential.
Development of Predictive Biomarkers for this compound Response
Developing reliable predictive biomarkers is crucial for personalizing treatment with targeted therapies like c-Kit inhibitors. Biomarkers can help identify patients most likely to respond, avoid unnecessary treatment in non-responders, and potentially predict the development of resistance.
Current research on c-Kit-targeted therapies highlights the importance of c-KIT mutational analysis as a predictive biomarker, particularly in GIST. ijbs.comkarger.com However, the response can be influenced by the specific mutation type and location. ijbs.com
Future directions for predictive biomarkers for this compound could involve:
Refining Genetic Biomarkers: Identifying specific c-KIT mutations or combinations of mutations that are particularly sensitive or resistant to this compound. This might involve detailed sequencing and functional studies of different mutant forms of c-Kit.
Exploring Protein Expression Levels: Quantifying c-Kit protein expression levels in tumors or circulating cells via immunohistochemistry or flow cytometry to determine if expression level correlates with response. mdpi.com
Investigating Downstream Signaling Pathways: Analyzing the activation status of signaling pathways downstream of c-Kit, such as PI3K/AKT, RAS/RAF/MEK, and STAT pathways, which are often activated by aberrant c-Kit signaling and can influence treatment response. dovepress.comnih.govaacrjournals.org Biomarkers related to these pathways could provide additional predictive power.
Identifying Circulating Biomarkers: Research into circulating tumor cells (CTCs) or circulating free DNA (cfDNA) could identify c-KIT mutations or other molecular markers in a less invasive manner, providing real-time information on tumor characteristics and potential response. mdpi.com Studies in HCC have also explored soluble c-KIT as a potential plasma biomarker predicting response to sorafenib, a multi-kinase inhibitor that targets c-Kit. aacrjournals.org This suggests that soluble forms of c-Kit could also serve as predictive markers for this compound.
Utilizing Imaging Techniques: Exploring whether specific imaging characteristics of tumors correlate with c-Kit expression or mutational status and response to this compound.
Developing a panel of biomarkers, rather than relying on a single marker, may provide a more accurate prediction of response to this compound.
Investigation of this compound in Combination with Immunotherapeutic Approaches
Combining targeted therapies with immunotherapy is a promising strategy to enhance anti-tumor responses and overcome resistance mechanisms. Given the role of c-Kit in certain immune cells, such as mast cells, and its expression in some tumor types treated with immunotherapy, investigating this compound in combination with immunotherapeutic approaches is a logical future direction. nih.govdovepress.com
Rationale for combination therapy includes:
Modulating the Tumor Microenvironment: c-Kit signaling can influence the tumor microenvironment by affecting immune cells and promoting angiogenesis. frontiersin.orgnih.gov Targeting c-Kit with this compound could potentially alter the immune landscape within the tumor, making it more susceptible to immunotherapy. For example, some TKIs targeting c-Kit have been shown to affect immune-suppressive cells like MDSCs and Tregs. nih.gov
Overcoming Resistance: Resistance to both targeted therapy and immunotherapy can occur. Combining agents with different mechanisms of action may help overcome or delay the emergence of resistance.
Synergistic Effects: Preclinical studies with other c-Kit inhibitors in combination with immunotherapy agents have shown potential synergistic anti-tumor effects in certain cancer models, such as melanoma. nih.gov
Future research will explore specific combinations of this compound with various immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4), cancer vaccines, or adoptive cell therapies. nih.govdovepress.comfrontiersin.orgmdpi.com Identifying the optimal timing, dosing, and patient populations for these combinations will be critical.
Refinement of Preclinical Models to Better Predict this compound Efficacy
The success of translating preclinical findings to clinical benefit depends heavily on the predictive accuracy of the models used. Refining preclinical models to better recapitulate the complexity of human cancers and the tumor microenvironment is an ongoing effort in cancer research. researchgate.net
For evaluating this compound, future directions in preclinical modeling include:
Patient-Derived Xenografts (PDXs): Utilizing PDX models derived from c-Kit-driven tumors or tumors expressing c-Kit to assess the efficacy of this compound in a more physiologically relevant setting that maintains the heterogeneity and stromal interactions of the original tumor. researchgate.net
Organoid Models: Developing and utilizing patient-derived organoid models, which can capture the genetic and histopathological features of patient tumors and allow for high-throughput screening of drug responses. researchgate.net
Genetically Engineered Mouse Models (GEMMs): Developing GEMMs with specific c-KIT mutations or alterations that mimic those found in human cancers to study the effects of this compound on tumor initiation, progression, and metastasis in a living system.
Co-culture Models: Developing in vitro co-culture systems that include cancer cells, immune cells, stromal cells, and endothelial cells to better understand how this compound affects the tumor microenvironment and the interplay between different cell types.
Using Models Reflecting Resistance Mechanisms: Developing preclinical models that have acquired resistance to existing c-Kit inhibitors to evaluate the ability of this compound to overcome these resistance mechanisms.
Refining these models will provide more robust data to inform clinical trial design and increase the likelihood of successful translation of this compound research into effective therapies.
Q & A
Q. What experimental approaches validate c-Kit-IN-3's selectivity against c-KIT kinase?
To confirm selectivity, researchers should:
- Perform kinase panel screenings (e.g., 468 kinases) to assess off-target activity .
- Use competitive binding assays (e.g., ATP-binding displacement) to evaluate specificity for c-KIT's ATP pocket .
- Conduct structural analyses (e.g., X-ray crystallography) to confirm binding interactions with c-KIT's juxtamembrane domain and activation loop .
Q. How should researchers standardize in vitro assays for this compound's anti-proliferative effects?
- Use dose-response curves (0.01–10 µM) in GIST-T1, GIST-T1-T670I, and GIST-5R cell lines, with viability measured via MTT or CellTiter-Glo .
- Include controls: vehicle (DMSO) for baseline, and reference inhibitors (e.g., imatinib) for comparison .
- Calculate IC50 values using nonlinear regression models (e.g., GraphPad Prism) .
Q. What controls are essential when assessing apoptosis induced by this compound?
- Positive controls: Staurosporine or ABT-263 to validate apoptosis markers (e.g., cleaved PARP, caspase-3) .
- Negative controls: Untreated cells and vehicle-only groups .
- Use flow cytometry (Annexin V/PI staining) and Western blotting for quantitative analysis .
Advanced Research Questions
Q. How can discrepancies in this compound's efficacy between in vitro and in vivo models be resolved?
- Pharmacokinetics: Adjust dosing regimens based on species-specific bioavailability (e.g., 43% in mice vs. 81% in dogs) .
- Tumor microenvironment: Use patient-derived xenografts (PDX) to mimic stromal interactions absent in 2D cell cultures .
- Metabolite analysis: LC-MS/MS to identify active metabolites contributing to in vivo efficacy .
Q. What strategies optimize this compound's activity against drug-resistant c-KIT mutants (e.g., T670I)?
- Combination therapy: Pair with PI3K/mTOR inhibitors to bypass resistance mechanisms .
- Mutant-specific assays: Test inhibitory activity against c-KIT T670I (IC50 = 8 nM) using purified kinase domains .
- Structural modeling: Identify residues critical for resistance and design analogs to enhance binding .
Q. What statistical methods are appropriate for analyzing this compound's dose-dependent effects on cell cycle arrest?
- Flow cytometry data: Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare G0/G1 phase proportions across doses (0–1 µM) .
- Time-series analysis: Mixed-effects models to track cell cycle dynamics over 24–72 hours .
- Replication: Include triplicate biological replicates to ensure robustness .
Methodological Considerations
Q. How to design a study investigating this compound's pharmacokinetic-pharmacodynamic (PK/PD) relationship?
- Dosing: Administer 20–100 mg/kg orally in BALB/C-nu mice and collect plasma/tumor samples at intervals (1–24 hrs) .
- Bioanalytics: Quantify drug concentrations via HPLC-MS and correlate with PD markers (e.g., p-c-KIT inhibition) .
- Modeling: Use non-compartmental analysis (NCA) for AUC and half-life calculations .
Q. What validation steps ensure reproducibility in this compound's kinase inhibition assays?
- Orthogonal assays: Combine biochemical (HTRF) and cellular (Western blot for p-c-KIT) assays .
- Independent replication: Collaborate with a second lab to repeat key experiments .
- Data transparency: Publish raw data (e.g., dose-response curves) in supplementary materials .
Data Contradiction Analysis
Q. How to interpret conflicting reports on this compound's bioavailability across species?
- Species-specific factors: Consider metabolic enzymes (e.g., CYP450 isoforms) and plasma protein binding differences .
- Dosing routes: Compare oral vs. intravenous administration (e.g., 100 mg/kg oral in mice vs. 1 mg/kg IV in dogs) .
- Allometric scaling: Adjust doses based on body surface area for translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
